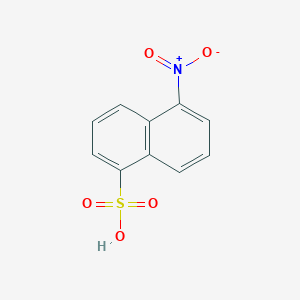

5-nitronaphthalene-1-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitronaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5S/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)17(14,15)16/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNWWQOFRQZWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169951 | |

| Record name | 5-Nitronaphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17521-00-5 | |

| Record name | 5-Nitro-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17521-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitronaphthalene-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017521005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitronaphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitronaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitronaphthalene 1 Sulfonic Acid

Established Synthetic Pathways

The traditional and most widely used method for synthesizing 5-nitronaphthalene-1-sulfonic acid involves the direct nitration of naphthalene-1-sulfonic acid. This process is a classic example of electrophilic aromatic substitution.

Classical Nitration of Naphthalene-1-sulfonic Acid

The synthesis of this compound is primarily achieved through the nitration of naphthalene-1-sulfonic acid. vulcanchem.com This established method involves the sulfonation of naphthalene (B1677914) at lower temperatures, followed by nitration using nitric acid. The sulfonic acid group directs the incoming nitro group primarily to the 5-position.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, commonly known as "mixed acid". masterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

Key parameters for this reaction include careful temperature control to prevent over-sulfonation and the formation of isomers. The reaction temperature is generally maintained between 20-40°C for optimal yield and purity. Higher temperatures can lead to increased formation of byproducts, including dinitro derivatives.

To minimize the formation of these byproducts, a specific molar ratio of nitric acid to naphthalene-1-sulfonic acid is crucial. A common ratio is 1:1.2, which helps to limit dinitration to less than 5%. The reaction time can vary from a few minutes to several hours depending on the specific conditions. google.com

Table 1: Nitration Efficiency Under Varied Conditions

| Nitric Acid (mol/mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1.2 | 20–40 | 3 | 95–98 | 98 |

| 2.0 | 50 | 6 | 85–90 | 90 |

Regioselective Considerations in Nitration Reactions

The nitration of naphthalene is a well-studied electrophilic aromatic substitution reaction with distinct regioselective outcomes. youtube.com The substitution can occur at the alpha (1) or beta (2) position of the naphthalene ring. youtube.com In the case of naphthalene itself, nitration predominantly yields 1-nitronaphthalene (B515781) (the alpha-product) over 2-nitronaphthalene (B181648) (the beta-product), with a typical ratio of about 9:1. youtube.comnih.gov This preference is explained by the greater stability of the carbocation intermediate formed during the alpha-attack, which has more resonance structures that preserve an intact benzene (B151609) ring. youtube.com

When a sulfonic acid group is already present at the 1-position, as in naphthalene-1-sulfonic acid, it directs the incoming nitro group. The electron-withdrawing nature of the sulfonic acid group deactivates the ring it is attached to, favoring substitution on the other ring. This leads to the preferential formation of this compound and 8-nitronaphthalene-1-sulfonic acid. vulcanchem.com The separation of these isomers can be achieved through crystallization at a controlled pH, with the 5-nitro isomer being preferentially isolated at a pH of 2-3.

The study of the nitration of naphthalene and its derivatives has been a subject of extensive research, with various nitrating agents being explored to understand the reaction mechanism and improve selectivity. nih.gov It has been observed that the ratio of α-nitronaphthalene to β-nitronaphthalene can vary depending on the specific nitrating agent used. nih.gov

Advanced Synthetic Strategies

In addition to the classical nitration of naphthalene-1-sulfonic acid, other synthetic routes and improvements to existing methods have been explored. These advanced strategies often focus on improving selectivity, yield, and environmental friendliness.

Derivatization from Precursors like 1-Amino-5-nitronaphthalene

An alternative, though less direct, synthetic approach to related nitroaromatic compounds involves the deamination of a corresponding amino-substituted precursor. For instance, 1-nitronaphthalene has been synthesized from 5-nitronaphthylamine (also known as 1-amino-5-nitronaphthalene) through a diazotization reaction followed by treatment with aqueous copper sulfate (B86663) solution. researchgate.net This reductive removal of the amino group is a significant process in organic synthesis. While this specific example leads to 1-nitronaphthalene, the underlying principle of using an amino group as a directing group and then removing it showcases a versatile synthetic strategy that could potentially be adapted for the synthesis of other nitro-substituted naphthalenes. The precursor, 1-amino-5-nitronaphthalene, is itself derived from the reduction of 1,5-dinitronaphthalene (B40199).

The reduction of the nitro group in this compound to an amino group yields 1-aminonaphthalene-5-sulfonic acid (Laurent's acid), a valuable dye intermediate. wikipedia.org This highlights the synthetic utility of the nitro group in this compound for further functional group transformations.

Utilization of Heterogeneous Catalysts in Nitration

Traditional nitration processes using mixed acids generate significant amounts of acidic waste, posing environmental challenges. mdpi.comresearchgate.net To address this, research has focused on the use of solid acid catalysts, such as zeolites, as alternatives to liquid acids. mdpi.com

The use of HBEA-25 zeolite with fuming nitric acid has shown improved selectivity for 1-nitronaphthalene in the nitration of naphthalene, with a moderate yield. mdpi.com This approach offers the advantage of eliminating the need for sulfuric acid, thereby reducing hazardous waste and environmental pollution. mdpi.com The catalyst is also recyclable, which is a key aspect of clean technology. mdpi.com While this specific study focuses on naphthalene, the principles can be extended to the nitration of naphthalene derivatives.

Other research has explored the use of pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complexes supported on silica (B1680970) pellets as catalysts for the hydrogenation of nitroarenes to anilines, demonstrating the potential of heterogeneous catalysts in reactions involving nitro compounds. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize environmental impact. In the context of this compound synthesis, several of these principles are particularly relevant.

The fifth principle of green chemistry advocates for the use of safer solvents and auxiliaries, or their elimination altogether. skpharmteco.com Traditional nitration reactions often use large quantities of sulfuric acid, which is corrosive and generates significant waste. mdpi.com The development of solvent-free reaction conditions or the use of more environmentally benign solvents is a key goal. nih.govresearchgate.net Water, for example, has been shown to accelerate certain reactions and is an excellent green solvent choice. researchgate.net

The first principle, waste prevention, is also central to improving the synthesis of this compound. nih.gov Minimizing the formation of isomers and dinitrated byproducts through optimized reaction conditions directly contributes to waste reduction. The use of recyclable heterogeneous catalysts aligns with this principle by reducing the amount of waste generated from the catalyst itself. mdpi.com

Furthermore, designing less hazardous chemical syntheses, the third principle, is crucial. greenchemistry-toolkit.org This involves choosing reagents and reaction pathways that reduce toxicity and environmental harm. The move away from mixed acids towards solid acid catalysts is a step in this direction. mdpi.comgreenchemistry-toolkit.org

Environmentally Benign Reaction Media and Catalysis

The shift towards green chemistry has prompted investigations into alternative reaction media and catalysts to minimize the environmental impact of producing this compound.

Traditional nitration methods, which use a mixture of nitric and sulfuric acids, are known to be unselective and generate significant amounts of waste acid, posing a serious environmental concern. researchgate.net To address this, research has explored the use of solid acid catalysts, which are more easily separated and recycled, and may improve selectivity. researchgate.net

The use of zeolites as catalysts in the nitration of naphthalene has also been investigated. HBEA-25 zeolite, for example, has demonstrated improved selectivity for 1-nitronaphthalene with a moderate yield in 1,2-dichloroethane. mdpi.com A significant advantage of this method is the elimination of inorganic acids as catalysts, which reduces hazardous waste and environmental pollution. mdpi.com

Furthermore, the concept of using inorganic nitrates adsorbed on silica gel as a solid support offers a simple, rapid, and clean method for nitrating aromatic compounds. researchgate.net This approach avoids the use of corrosive and hazardous concentrated acids, aligning with the principles of green chemistry.

Efficiency and Selectivity Enhancements

Improving the efficiency and selectivity of the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing byproducts.

Key parameters that influence the reaction include temperature, reaction time, and the molar ratio of reactants. Controlling these factors is essential to suppress the formation of unwanted isomers and dinitrated products. For example, maintaining the temperature between 20-40°C and using a specific molar ratio of nitric acid to naphthalene-1-sulfonic acid can achieve high conversion rates while minimizing over-nitration.

A patented process highlights the concept of "interrupted nitration," where the reaction is stopped before completion (at 90-93% conversion). This method reportedly yields a significant percentage of this compound while avoiding the formation of certain side products.

The separation of isomers is another critical aspect. Crystallization at a controlled pH (2-3) can preferentially isolate the desired 5-nitro isomer from the 8-nitro isomer.

The following interactive data tables summarize key findings from various research efforts to enhance the efficiency and selectivity of the synthesis.

Table 1: Nitration Efficiency Under Varied Conditions

| Nitric Acid (mol/mol) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1.2 | 20–40 | 3 | 95–98 | 98 |

| 2.0 | 50 | 6 | 85–90 | 90 |

This data highlights the impact of reactant ratio and temperature on the yield and purity of the final product.

Table 2: Influence of Catalyst on Naphthalene Nitration

| Catalyst | Solvent | Yield (%) | 1-Nitronaphthalene Selectivity |

| HBEA-25 | 1,2-dichloroethane | 68.2 | 19.2 |

| CuBEA-25 | 1,2-dichloroethane | 80.9 | 5.96 |

This table showcases the effect of different zeolite catalysts on the yield and regioselectivity of naphthalene nitration. mdpi.com

Spectroscopic and Structural Characterization of 5 Nitronaphthalene 1 Sulfonic Acid

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups within the 5-nitronaphthalene-1-sulfonic acid molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides distinct absorption bands corresponding to the vibrational modes of its specific functional groups. The sulfonic acid group is characterized by strong S=O stretching vibrations, which typically appear in the region of 1030–1200 cm⁻¹. Raman spectroscopy can also be used to track the formation of the sulfonic acid group, with a characteristic peak observed around 1040 cm⁻¹. The nitro group (-NO₂) exhibits symmetric and asymmetric stretching vibrations. For similar nitro-naphthalene compounds, these bands are found in the 1310-1345 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Complementing FT-IR, Raman spectroscopy is particularly sensitive to the vibrations of the non-polar naphthalene (B1677914) ring system. Analysis of related compounds like 1,5-dinitronaphthalene (B40199) reveals characteristic C-N stretching vibrations between 1215 and 1296 cm⁻¹. researchgate.net The number and position of strong bands in the 1000–1700 cm⁻¹ region are useful for distinguishing between isomers of nitronaphthalenes. researchgate.net

A summary of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Sulfonic Acid (-SO₃H) | S=O Stretch | 1030 - 1200 | |

| Sulfonic Acid (-SO₃H) | S=O Stretch (Raman) | ~1040 | |

| Nitro (-NO₂) | Symmetric Stretch | 1310 - 1345 | researchgate.net |

| Aromatic Ring | C-N Stretch | 1215 - 1296 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy is employed to investigate the electronic transitions within the molecule. The presence of the naphthalene chromophore, extended by the electron-withdrawing nitro and sulfonic acid groups, gives rise to characteristic absorption bands. These absorptions are primarily due to π → π* transitions within the aromatic system. Kinetic studies involving similar compounds can be monitored via UV-Vis spectroscopy in the 450–500 nm range, indicating that the electronic structure allows for absorption in the visible region, likely attributable to n→π* transitions involving the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display a complex set of signals in the aromatic region. Due to the substitution pattern, the six protons on the naphthalene ring are chemically distinct, leading to a series of doublets and multiplets. The exact chemical shifts and coupling constants (J values) are influenced by the strong electron-withdrawing effects of both the nitro and sulfonic acid groups. For comparison, the protons on related nitro-substituted aromatic compounds, such as p-nitroaniline, show signals around δ 6.6-8.0 ppm when measured in DMSO-d₆. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Ten distinct signals would be expected, corresponding to the ten carbon atoms of the naphthalene ring. The carbons directly attached to the nitro and sulfonic acid groups (C1 and C5) would be significantly shifted downfield. Other carbons in the ring would also experience shifts based on their proximity to these electron-withdrawing substituents. For example, in similar compounds like p-nitroaniline, carbon signals appear in the range of δ 113-157 ppm. rsc.org

A table of predicted NMR data based on related structures is provided below.

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | ~7.0 - 9.0 | Multiplets, Doublets |

| ¹³C (Aromatic) | ~110 - 160 | Singlets |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and probing the fragmentation patterns of this compound. The monoisotopic mass of the compound is 253.004494 g/mol . epa.gov

Techniques like Electrospray Ionization (ESI) are particularly suitable for analyzing this polar, non-volatile compound. In ESI-MS, the compound is typically observed as a deprotonated molecule, [M-H]⁻, in negative ion mode. High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-ESI-QTOF), can provide highly accurate mass measurements, which is crucial for unambiguous formula determination. For MS-compatible applications, mobile phase additives like phosphoric acid are often replaced with formic acid to improve ionization efficiency and data quality. sielc.com

X-ray Diffraction and Crystal Structure Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, it can act as a ligand to bind with paramagnetic metal ions.

Should this compound be used to form a complex with a paramagnetic metal center (e.g., Cu²⁺, Fe³⁺, Mn²⁺), EPR spectroscopy would be a powerful tool to probe the electronic structure and coordination environment of the metal ion. The resulting EPR spectrum would provide information on the g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands bound to the metal.

Theoretical and Computational Investigations of 5 Nitronaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic and structural properties of 5-nitronaphthalene-1-sulfonic acid. These calculations provide a molecular-level understanding that complements experimental findings.

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is significantly influenced by the presence of both an electron-withdrawing nitro (-NO₂) group and a strongly electron-withdrawing sulfonic acid (-SO₃H) group on the naphthalene (B1677914) ring system. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can effectively model the electron density distribution across the molecule. scribd.com

The nitro group at the 5-position and the sulfonic acid group at the 1-position synergistically polarize the aromatic system. scribd.com This strong electron-withdrawing effect enhances the electrophilicity of the naphthalene core.

A key aspect of understanding the molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For substituted naphthalenes, the energies and distributions of these orbitals are critical. The HOMO is typically a π-orbital distributed across the naphthalene ring, and its energy level is related to the molecule's ability to donate electrons. The LUMO is also a π*-orbital, and its energy level indicates the molecule's ability to accept electrons.

In this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. The LUMO is anticipated to be significantly stabilized and have a considerable density on the nitro group and the carbon atoms of the ring to which it is attached, making these sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted General Effects of Substituents on Naphthalene's Frontier Molecular Orbitals

| Substituent Group | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| Nitro (-NO₂) | Lowers | Significantly Lowers | Narrows |

| Sulfonic Acid (-SO₃H) | Lowers | Lowers | Generally Narrows |

This table is a generalized representation based on established principles of physical organic chemistry.

Prediction of Spectroscopic Parameters and Conformational Studies

Computational methods are invaluable for predicting spectroscopic parameters and exploring the conformational landscape of molecules like this compound.

Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). By comparing these computed spectra with experimental data, a more detailed assignment of spectral features to specific molecular motions and electronic excitations can be achieved. For substituted naphthalenes, DFT calculations have been shown to provide reliable predictions of vibrational spectra.

Conformational analysis, often performed through potential energy surface scans, is crucial for understanding the molecule's three-dimensional structure. The primary conformational flexibility in this compound arises from the rotation around the C-S bond of the sulfonic acid group and the C-N bond of the nitro group. Computational studies can identify the most stable conformers and the energy barriers between them. For the sulfonic acid group, the orientation of the -OH and =O groups relative to the naphthalene ring will determine its steric and electronic interactions with the rest of the molecule. Similarly, the nitro group may have a slight torsional angle relative to the plane of the naphthalene ring to minimize steric strain.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations model the movement of atoms over time, offering a picture of intermolecular interactions.

For a sulfonic acid-functionalized molecule, MD simulations can reveal how it interacts with water molecules. The sulfonic acid group is expected to be deprotonated in water, forming a sulfonate anion (-SO₃⁻) and a hydronium ion (H₃O⁺). MD simulations can illustrate the structure of the hydration shell around the sulfonate group and the naphthalene ring. The strong hydrogen bonding between the sulfonate group and water is a key feature that can be characterized.

Furthermore, these simulations can shed light on the aggregation behavior of this compound in solution. By simulating a system with multiple molecules, it's possible to observe whether they tend to form clusters or remain solvated individually. This is particularly relevant for understanding its properties as a dye intermediate.

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry provides various reactivity descriptors that help in predicting the reactive sites of a molecule. For this compound, Fukui functions and the dual descriptor, derived from the electron density, can be calculated to identify the most likely sites for electrophilic, nucleophilic, and radical attack. The strong electron-withdrawing nature of the substituents suggests that the aromatic ring is deactivated towards electrophilic substitution, but certain positions might be activated for nucleophilic aromatic substitution.

Reaction pathway modeling can be used to study the mechanisms of reactions involving this compound. For example, the reduction of the nitro group to an amino group to form 5-aminonaphthalene-1-sulfonic acid (a key dye precursor) can be modeled. Computational methods can be used to locate the transition state structures and calculate the activation energies for each step of the proposed mechanism, providing a detailed understanding of the reaction kinetics and thermodynamics.

Computational Assessment of Molecular Interactions of Derivatives

The derivatives of this compound are numerous and have a wide range of applications, particularly in the dye industry. Computational methods can be employed to assess the molecular interactions of these derivatives.

For instance, if the sulfonic acid group is converted into a sulfonamide, or the nitro group is reduced to an amine and then diazotized to form an azo dye, computational techniques like molecular docking can be used to study how these new molecules interact with other molecules or biological targets. Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand (the derivative) to a receptor, which is crucial in the design of new functional molecules.

The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is also critical. These interactions govern the properties of the resulting materials, such as the color fastness of a dye on a fabric. Computational models can quantify the strength and geometry of these interactions.

Chemical Reactivity and Derivatization of 5 Nitronaphthalene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions

The presence of a nitro group, a strong deactivating group, and a sulfonic acid group, also deactivating, on the naphthalene (B1677914) ring significantly influences the positions of further electrophilic attacks. The nitro group at the 5-position and the sulfonic acid group at the 1-position make the aromatic ring electron-deficient.

The existing substituents on the naphthalene ring direct incoming electrophiles to specific positions. The nitro group at the 5-position primarily directs further substitution to the meta positions relative to it, which are the 7-position. The sulfonic acid group at the 1-position also directs incoming groups to the meta position, which is the 3- and 8-position. However, the strong electron-withdrawing nature of the nitro group has a more dominant effect, polarizing the aromatic ring and enhancing the likelihood of electrophilic substitution at the 7-position.

In the nitration of naphthalene-1-sulfonic acid to produce 5-nitronaphthalene-1-sulfonic acid, positional isomers such as 8-nitronaphthalene-1-sulfonic acid are also formed. The reaction of naphthalene with nitric and sulfuric acid yields both 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), with the 1-isomer being the major product due to the greater stability of the carbocation intermediate formed during the reaction. vedantu.com

Further sulfonation of this compound can occur under forcing conditions. The position of the second sulfonic acid group is directed by the existing substituents. For instance, further sulfonation of naphthalene-1-sulfonic acid can lead to 1,5-naphthalenedisulfonic acid. wikipedia.org

Halogenation of the naphthalene ring is also an electrophilic substitution reaction. While specific details on the direct halogenation of this compound are not extensively documented in the provided results, the general principles of electrophilic aromatic substitution on deactivated naphthalene rings would apply. The reaction would likely require a catalyst, and the halogen would be directed to the positions least deactivated by the existing nitro and sulfonic acid groups. The chlorination and bromination of unsubstituted naphthalene proceed without a catalyst to yield 1-chloro- and 1-bromonaphthalene, respectively. vedantu.com

Reduction Chemistry of the Nitro Group

The reduction of the nitro group on this compound is a synthetically important transformation, leading to the formation of aminonaphthalene sulfonic acids, which are valuable precursors for dyes. vulcanchem.comwikipedia.org

The primary product of the reduction of this compound is 1-naphthylamine-5-sulfonic acid, also known as Laurent's acid. vulcanchem.comwikipedia.org This compound is a crucial intermediate in the production of various dyes. The reduction reaction converts the nitro group (-NO2) into an amino group (-NH2). vulcanchem.com

A common industrial method for this reduction involves the use of iron powder in a weakly acidic to weakly alkaline medium (pH 4-10), with temperatures ranging from 70°C to 130°C. google.com A multi-step synthesis of 5-amino-1-naphthalenesulfonic acid involves sulfonation of naphthalene, followed by nitration, neutralization with dolomite, and finally reduction with iron. chemicalbook.com

| Starting Material | Product | Common Name |

| This compound | 1-Aminonaphthalene-5-sulfonic acid | Laurent's Acid wikipedia.org |

Besides the traditional iron-based reduction, various catalytic hydrogenation methods have been developed for the reduction of nitroaromatic compounds. These methods often offer improved selectivity and efficiency. unimi.it

Catalytic hydrogenation using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide is a common method for reducing nitroarenes to anilines. wikipedia.org For the reduction of nitronaphthalenesulfonic acids, hydrogen-catalyzed reduction using nickel powder has been explored as an alternative to iron, offering higher purity and more controlled reaction conditions. vulcanchem.com Other catalysts, such as cobalt, palladium, or platinum sulfides, have been used for the reduction of 8-nitronaphthalene-1,3,6-trisulfonic acid under hydrogen pressure. google.com

Recent research has also investigated the use of single-atom gold catalysts stabilized by crown ethers for the efficient catalytic reduction of various nitrophenols and nitroanilines. mdpi.com

| Catalyst | Reagents/Conditions | Substrate | Product |

| Iron powder | Water vapor, 60-180°C | This compound | 1-Naphthylamine-5-sulfonic acid vulcanchem.com |

| Iron | Sulfuric acid, 90-110°C | This compound | 1-Aminonaphthalene-5-sulfonic acid chemicalbook.com |

| Nickel powder | Hydrogen (1.2-1.3 MPa), 100-110°C | Nitro compound | Amino compound vulcanchem.com |

| Cobalt, Palladium, or Platinum sulfides | Hydrogen (5-150 bar), 30-150°C, pH 7.5-12 | 8-Nitronaphthalene-1,3,6-trisulfonic acid salts | 1-Aminonaphthalene-3,6,8-trisulfonic acid google.com |

| Raney nickel, Palladium-on-carbon, Platinum(IV) oxide | Catalytic hydrogenation | Nitroaromatics | Anilines wikipedia.org |

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group (-SO3H) in this compound can undergo several reactions, including substitution and desulfonation. vulcanchem.comresearchgate.net The sulfonic acid group enhances the water solubility of the compound, which is advantageous for many aqueous reactions.

The sulfonic acid group can be converted into a sulfonyl chloride (-SO2Cl) by treatment with reagents like phosphorus pentachloride (PCl5). This sulfonyl chloride derivative is a more reactive intermediate that can be used to synthesize sulfonamides and sulfonate esters.

Desulfonation, the removal of the sulfonic acid group, can occur under certain conditions. For example, heating benzenesulfonic acid with hot aqueous acid can reverse the sulfonation process to yield benzene (B151609). libretexts.org Similarly, heating naphthalene-1-sulfonic acid with dilute aqueous acid results in the formation of naphthalene. wikipedia.org This reversibility of sulfonation is a useful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents to desired positions. libretexts.org

Formation of Sulfonyl Halides (e.g., Sulfonyl Fluoride)

The sulfonic acid group of this compound can be converted into more reactive sulfonyl halides, such as sulfonyl chlorides and sulfonyl fluorides. This transformation is a key step in the synthesis of various derivatives.

The formation of the corresponding sulfonyl chloride is a common precursor step. This is typically achieved by treating the sulfonic acid with reagents like phosphorus pentachloride (PCl₅). The resulting 5-nitronaphthalene-1-sulfonyl chloride is a more reactive intermediate.

Subsequently, the sulfonyl chloride can be converted to 5-nitronaphthalene-1-sulfonyl fluoride (B91410). This fluorination can be accomplished using a nucleophilic fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism where the fluoride ion displaces the chloride ion. The use of phase-transfer catalysts, for instance, 18-crown-6 (B118740) ether, can enhance the solubility of KF and improve the reaction yield.

Recent advancements have also explored direct, one-pot syntheses of sulfonyl fluorides from sulfonic acids, bypassing the isolation of the sulfonyl chloride intermediate. nih.govrsc.org Methods utilizing reagents like Xtalfluor-E® and thionyl fluoride (SOF₂) have shown promise in achieving this transformation under mild conditions. nih.gov

The resulting 5-nitronaphthalene-1-sulfonyl fluoride is a valuable reagent in its own right, particularly in the field of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. The sulfonyl fluoride group is generally more stable and less reactive than the corresponding sulfonyl chloride, allowing for more controlled reactions.

Table 1: Synthesis of 5-Nitronaphthalene-1-sulfonyl Fluoride

| Step | Reagents and Conditions | Product |

|---|---|---|

| Sulfonylation | Naphthalene, concentrated sulfuric acid (H₂SO₄), 160°C | Naphthalene-1-sulfonic acid |

| Nitration | Nitric acid-sulfuric acid mixture (HNO₃/H₂SO₄), 0–5°C | This compound |

| Chlorination | Phosphorus pentachloride (PCl₅), dichloroethane, reflux | 5-Nitronaphthalene-1-sulfonyl chloride |

| Fluorination | Potassium fluoride (KF), dimethylformamide (DMF), 120°C | 5-Nitronaphthalene-1-sulfonyl fluoride |

Desulfonation Processes

Desulfonation is the removal of the sulfonic acid group from an aromatic ring. This reaction is essentially the reverse of sulfonation and is typically achieved by hydrolysis in the presence of a dilute acid at elevated temperatures. wikipedia.orgwikipedia.org The ease of desulfonation is related to the stability of the corresponding sulfonated product. wikipedia.org

In the context of this compound, desulfonation would lead to the formation of 1-nitronaphthalene. This process can be synthetically useful for introducing substituents at specific positions on the naphthalene ring, taking advantage of the directing effects of the sulfonic acid group before its removal. wikipedia.org

Microbial desulfonation has also been investigated as a potential bioremediation strategy for environments contaminated with sulfonated aromatic compounds. d-nb.info Certain bacteria have been shown to be capable of cleaving the carbon-sulfur bond in naphthalenesulfonic acids, utilizing the sulfur for their growth and converting the aromatic moiety to other products. d-nb.info For instance, some Pseudomonas species can convert naphthalenesulfonic acids to their corresponding naphthols through an oxygenolytic cleavage of the sulfonate group. d-nb.info

Coupling and Complexation Reactions

The reactivity of this compound and its derivatives allows for their participation in coupling and complexation reactions, leading to the formation of a wide array of compounds with diverse applications.

Formation of Azo Dyes and Metal Complexes

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). nih.gov The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction. nih.gov

While this compound itself is not directly used as a coupling component, its derivatives, particularly those where the nitro group is reduced to an amino group (e.g., 5-aminonaphthalene-1-sulfonic acid, also known as Laurent's acid), are crucial intermediates in azo dye production. d-nb.info The amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. youtube.com This diazonium salt then acts as an electrophile and reacts with a coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye. youtube.com

For example, the reduction of this compound yields 1-naphthylamine-5-sulfonic acid (Laurent's acid). This compound is a precursor for dyes like Acid Black 24.

Derivatives of naphthalenesulfonic acids can also form metal complexes. nih.govorientjchem.org The sulfonic acid group and other functional groups on the naphthalene ring can act as coordination sites for metal ions. orientjchem.org For instance, azo dyes derived from sulfonic acids can act as bidentate ligands, coordinating with transition metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) through a hydroxyl oxygen and a nitrogen atom of the azo group. orientjchem.org

Chelation and Ligand Properties

The sulfonic acid group, often in conjunction with other functional groups on the naphthalene ring, imparts chelating properties to this compound and its derivatives. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom.

Naphthalene-based carboxylic acids, which are structurally related to sulfonic acids, have been extensively studied for their ability to form metal complexes. nih.gov The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion. nih.gov Similarly, the sulfonate group, along with other substituents like hydroxyl or amino groups, can participate in the coordination of metal ions.

The resulting metal complexes can exhibit interesting structural and electronic properties. The coordination geometry around the metal center is influenced by the nature of the metal ion, the ligand, and the reaction conditions. These complexes can have applications in various fields, including catalysis and materials science.

Advanced Applications of 5 Nitronaphthalene 1 Sulfonic Acid in Chemical Sciences

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of the nitro and sulfonic acid groups on the naphthalene (B1677914) ring makes 5-nitronaphthalene-1-sulfonic acid a key building block in organic synthesis. These functional groups can be chemically modified through various reactions, such as reduction and substitution, to introduce new functionalities and build more complex molecules. The nitro group can be reduced to an amino group, while the sulfonic acid group enhances water solubility and can also be replaced.

The chemical reactivity of this compound allows for its conversion into a multitude of naphthalene derivatives. A primary transformation is the reduction of the nitro group to an amino group, yielding 5-amino-1-naphthalenesulfonic acid (also known as L-acid or Laurent's acid). chemicalbook.com This amino derivative is a crucial intermediate in its own right. chemicalbook.com

Furthermore, the sulfonic acid group can be involved in substitution reactions, allowing for the introduction of other functional groups onto the naphthalene ring. This versatility makes this compound a valuable precursor for creating a library of substituted naphthalene compounds for various research and industrial purposes.

A notable example of its application is in the synthesis of 1,5-dinitronaphthalene (B40199). While direct dinitration of naphthalene often yields a significant amount of the 1,8-dinitro isomer, utilizing 1-nitronaphthalene (B515781) (a related compound) can improve the yield of the desired 1,5-isomer under specific catalytic conditions. google.comresearchgate.net Although this example doesn't directly start from this compound, it highlights the importance of controlling substituent placement on the naphthalene ring, a principle that also applies to the reactions of this compound.

Historically and currently, a major application of this compound is in the synthesis of dye intermediates. The reduction of its nitro group to an amino group to form 5-aminonaphthalene-1-sulfonic acid is a key step. dyestuffintermediates.com This resulting compound is a vital component in the production of a wide range of azo dyes.

Azo dyes are a large class of colored organic compounds that are widely used in the textile, leather, and paper industries. The synthesis of these dyes involves the diazotization of an aromatic amine, such as 5-aminonaphthalene-1-sulfonic acid, followed by coupling with another aromatic compound. The specific color and properties of the resulting dye are determined by the structures of the amine and the coupling component.

For instance, 5-aminonaphthalene-1-sulfonic acid is a precursor for several specific dyes, including C.I. Acid Black 24 and C.I. Direct Red 54. dyestuffintermediates.com The synthesis of these dyes involves the diazotization of 5-aminonaphthalene-1-sulfonic acid and subsequent coupling reactions. dyestuffintermediates.com

| Dye Name | CAS Number | Precursor from this compound |

| C.I. Acid Black 24 | 3071-73-6 | 5-Aminonaphthalene-1-sulfonic acid |

| C.I. Direct Red 54 | 6655-96-5 | 5-Aminonaphthalene-1-sulfonic acid |

Applications in Materials Chemistry

The principles of using sulfonated compounds extend into materials chemistry. While specific research on the direct application of this compound in advanced materials is not extensively documented in the provided search results, the broader class of sulfonated aromatic compounds has seen growing interest. Sulfonation, the process of introducing a sulfonic acid group (-SO3H), is known to enhance the properties of various materials. mdpi.com

For example, sulfonated materials are being explored for their potential in creating biomaterials such as hydrogels, scaffolds, and nanoparticles. mdpi.com The sulfonic acid groups can improve a material's stability and act as proton carriers. mdpi.com This suggests that derivatives of this compound could potentially be incorporated into novel materials to impart specific functionalities.

Furthermore, organic compounds containing sulfonic acid groups are considered as replacements for traditional mineral acids in various processes due to their stability and reusability. beilstein-journals.org

Photochemical and Radical Generation Studies

The study of how molecules interact with light is a fundamental area of chemical research. The naphthalene ring system is known to be photoactive. Research on naphthalene and its derivatives has shown that they can generate radical cations upon photoionization. rsc.org These highly reactive species can then undergo further reactions. rsc.org

While specific photochemical studies on this compound were not found, the general behavior of naphthalene derivatives suggests that it could also exhibit interesting photochemical properties. For example, studies on other naphthalene derivatives have investigated the generation of radicals and their subsequent reactions. nih.govnih.gov The presence of the nitro group, a known electron-withdrawing group, could influence the photochemical behavior of the naphthalene ring in this compound.

Environmental Fate and Biotransformation of 5 Nitronaphthalene 1 Sulfonic Acid

Environmental Persistence and Recalcitrance of Sulfonated Aromatics

Aromatic compounds substituted with sulfonate groups are known for their resistance to biodegradation in the environment, which can lead to their accumulation to toxic levels. nih.gov The presence of the hydrophilic sulfonate group makes these compounds highly soluble in water, allowing them to pass through conventional water treatment plants. nih.gov This persistence is a significant environmental concern, as the release of untreated effluents containing sulfonated aromatics can pollute water bodies and affect aquatic life. nih.gov

The stability of sulfonated aromatic compounds stems from the strength of the carbon-sulfur bond and the electron-withdrawing nature of the sulfonate group, which deactivates the aromatic ring to electrophilic attack, a common initial step in aerobic biodegradation pathways. Naphthalene (B1677914) sulfonates, in particular, have been categorized as nonbiodegradable. d-nb.info Further substitution on the aromatic ring with groups like nitro (–NO2), methyl (–CH3), carboxyl (–COOH), or hydroxyl (–OH) can render them even more stable and increase their potential for bioaccumulation. nih.gov

The recalcitrance of these compounds is a significant challenge for environmental remediation. Their high water solubility facilitates their transport in aquatic systems, leading to widespread contamination. While some microorganisms have been found to degrade certain sulfonated naphthalenes, the addition of a nitro group, as in 5-nitronaphthalene-1-sulfonic acid, is expected to further increase its resistance to microbial attack.

Biodegradation Pathways and Microbial Metabolism.nih.govnih.govunc.edu

Despite the general recalcitrance of sulfonated aromatics, some microbial degradation has been observed. nih.gov The biodegradation of naphthalenesulfonates often involves an initial desulfonation step, which then allows the resulting naphthalene derivative to enter classical naphthalene degradation pathways. ethz.ch Mixed bacterial consortia have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids, where one member of the community performs the initial desulfonation. nih.gov

A bacterial consortium has been identified that can utilize 4-amino-1-naphthalenesulfonic acid as its sole source of carbon, nitrogen, and sulfur. nih.gov This consortium includes strains from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov Such findings suggest that specialized microbial communities can evolve to break down even complex sulfonated aromatic compounds.

Enzymatic Desulfonation Mechanisms.nih.govnih.gov

The key to the microbial degradation of sulfonated aromatics is the enzymatic cleavage of the carbon-sulfur bond. In aerobic bacteria, several mechanisms for desulfonation have been identified or proposed: nih.govoup.com

Dioxygenase-mediated desulfonation: This is a common mechanism where a dioxygenase enzyme adds two hydroxyl groups to the aromatic ring, leading to the formation of an unstable intermediate that spontaneously eliminates the sulfite (B76179) group. ethz.choup.com For instance, Pseudomonas sp. strain S-313 converts 1-naphthalenesulfonic acid to 1-naphthol, with the hydroxyl group derived from molecular oxygen. nih.govasm.org

Monooxygenase-mediated desulfonation: In this mechanism, a monooxygenase inserts a single oxygen atom onto the carbon bearing the sulfonate group, again forming an unstable intermediate that releases sulfite.

Reductive desulfonation: An unidentified, formally reductive reaction has also been postulated. nih.govoup.com

These desulfonative enzymes can be induced when the sulfonate serves as a carbon and energy source, or they can be regulated by a global system for sulfur scavenging when the sulfonate is used solely as a sulfur source. nih.gov

Phytoremediation Strategies for Sulfonated Compounds.nih.govunc.edu

Phytoremediation, the use of plants to clean up contaminated environments, presents a promising and sustainable approach for dealing with pollutants like sulfonated aromatic compounds. researchgate.net Aromatic plants are considered particularly suitable for this purpose as they are generally not part of the food chain, which minimizes the risk of contaminants moving into higher trophic levels. researchgate.net

Research has shown that certain plants can take up and metabolize sulfonated compounds. For instance, studies on the uptake of perfluorooctane (B1214571) sulfonic acid (PFAS), another type of sulfonated compound, are being conducted to understand how it enters the food chain through livestock feed and soil. newscentermaine.com While direct research on the phytoremediation of this compound is limited, the ability of some plants to handle other sulfonated aromatics suggests potential for this green technology. researchgate.netnih.gov The transport of sulfate (B86663), a related sulfur-containing anion, across plant cell membranes and into chloroplasts is facilitated by specific sulfate transporters, indicating that plants possess the fundamental mechanisms to take up sulfur-containing compounds from the soil. nih.gov

Photooxidative Transformation in Aqueous and Atmospheric Environments.benchchem.comnumberanalytics.com

The atmospheric chemistry of nitronaphthalene derivatives is of significant interest due to their potential to undergo photooxidative transformation. tandfonline.comtandfonline.com For some nitroaromatic compounds, photolysis is a dominant atmospheric loss process. tandfonline.comtandfonline.com The photochemistry of 1-nitronaphthalene (B515781), a related compound, has been studied as a model for nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in aqueous solutions. acs.org

Generation of Reactive Oxygen Species.benchchem.com

Upon absorption of UVA radiation, 1-nitronaphthalene can be excited to its triplet state. acs.org This excited state can then react with molecular oxygen, leading to the formation of singlet oxygen (¹O₂). acs.org The triplet state of 1-nitronaphthalene can also engage in electron transfer reactions with halides, which can be a source of dihalogen radical anions in the atmosphere. acs.org Furthermore, the reactivity of the triplet state in aqueous solution can lead to the formation of hydroperoxy radicals (HO₂•) and potentially hydroxyl radicals (•OH). acs.org These reactive oxygen species (ROS) are highly significant in the chemistry of the atmospheric aqueous phase. acs.org

Table 1: Reactive Species Generated from the Photochemistry of 1-Nitronaphthalene

| Precursor | Excitation | Reactive Species Formed | Significance |

| 1-Nitronaphthalene | UVA Radiation | Triplet State (³1NN) | Intermediate for further reactions |

| ³1NN + O₂ | - | Singlet Oxygen (¹O₂) | Highly reactive oxidant |

| ³1NN + Halides | - | Dihalogen Radical Anions (X₂•⁻) | Contributes to atmospheric halogen chemistry |

| ³1NN + H₂O/O₂ | - | Hydroperoxy Radicals (HO₂•), Hydroxyl Radicals (•OH) | Important atmospheric oxidants |

This table summarizes the potential reactive oxygen species generated from the photochemistry of 1-nitronaphthalene, a proxy for this compound.

Contribution to Secondary Organic Aerosol Formation.numberanalytics.com

Gas-phase reactions of polycyclic aromatic hydrocarbons (PAHs) can lead to the formation of secondary organic aerosols (SOA). copernicus.org The photolysis of 1-nitronaphthalene has been identified as a previously unrecognized pathway to SOA formation in the troposphere. acs.orgnih.gov This process involves the self-reaction of naphthoxy radicals, formed from the photolysis of 1-nitronaphthalene, to create dimers that partition into the particle phase. acs.orgnih.gov

The formation of these dimers is dependent on the concentration of nitrogen oxides (NOx). In the presence of excess NO, the formation of the dimer is suppressed, and nitronaphthol becomes the dominant particle-phase product. acs.orgnih.gov This indicates that the atmospheric conditions significantly influence the products of nitronaphthalene photolysis and their contribution to SOA. Given that nitronaphthalene is an oxidation product of naphthalene, and both are present in urban particulate matter, the photooxidation of these compounds is a potentially significant source of urban SOA. copernicus.orgcopernicus.org The addition of a sulfonic acid group to the nitronaphthalene structure would likely alter its volatility and photochemical reactivity, but its potential to contribute to SOA formation remains a relevant area of investigation.

Analytical Methodologies for Environmental Monitoring

The effective monitoring of this compound in various environmental compartments is crucial for understanding its environmental fate and implementing potential remediation strategies. Due to its chemical properties, a range of sophisticated analytical techniques are employed for its detection and quantification. These methods often involve a sample preparation step to extract and concentrate the analyte from complex matrices such as industrial wastewater, followed by instrumental analysis for separation and detection.

The primary analytical techniques for the determination of this compound and related compounds include high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). acs.org Mass spectrometry (MS) is often coupled with these separation techniques to provide high sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

Given the typically low concentrations of this compound in environmental samples and the complexity of the sample matrix (e.g., wastewater), a pre-concentration and clean-up step is essential. Solid-phase extraction (SPE) is a widely adopted technique for this purpose. sielc.com For sulfonated aromatic compounds, which are highly water-soluble, ion-pair SPE or the use of specific sorbents can be effective. sielc.comnih.gov The choice of sorbent and elution solvents is critical for achieving high recovery rates. Polymeric sorbents are often used for the extraction of a wide range of organic pollutants from aqueous samples. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is a common mode used for its separation. sielc.com

A typical HPLC method for this compound involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid (such as phosphoric acid or formic acid). sielc.com The acidic component of the mobile phase helps to ensure good peak shape for the sulfonic acid. For detection, a UV detector is often suitable due to the chromophoric nature of the nitroaromatic system. For more complex samples or when higher selectivity and sensitivity are required, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. cwwa.net The use of formic acid in the mobile phase is recommended for LC-MS compatibility. sielc.com

Below is a table summarizing typical HPLC conditions for the analysis of naphthalene sulfonic acids.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile (B52724) / Water with Phosphoric or Formic Acid |

| Detection | UV/Vis or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

This table presents generalized HPLC conditions for naphthalene sulfonic acids based on common analytical practices.

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful separation technique that has been applied to the analysis of nitroaromatic compounds in water samples. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. mdpi.com In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. For the analysis of anionic species like this compound, various CE modes can be employed.

For the determination of nitroaromatic compounds in environmental samples like coking wastewater, tap water, and river water, CE with amperometric detection has been successfully used. nih.gov This method has demonstrated good sensitivity with detection limits in the low µg/L range. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity for the identification of these compounds in complex matrices like soil and sediment. nih.gov

The following table outlines the performance of a CE method for the analysis of nitroaromatic compounds in water, which is indicative of the performance that could be expected for this compound.

| Parameter | Value | Reference |

| Technique | Capillary Electrophoresis with Amperometric Detection | nih.gov |

| Sample Matrix | Coking Wastewater, Tap Water, River Water | nih.gov |

| Linear Range | 8.4 to 5,000 µg/L | nih.gov |

| Detection Limits (S/N=3) | 3.0 to 4.7 µg/L | nih.gov |

| Recoveries | 94.8% to 109.0% | nih.gov |

| Relative Standard Deviation (RSD) | < 5.0% | nih.gov |

This table shows the performance characteristics of a validated CE method for the analysis of various nitroaromatic compounds in different water matrices.

Detailed Research Findings

While specific validated methods for the routine environmental monitoring of this compound are not abundantly available in the public literature, research on related compounds provides a strong basis for method development and application. For instance, studies on the analysis of other sulfonated aromatic compounds in wastewater have demonstrated the successful application of online SPE coupled with ion-pair liquid chromatography and mass spectrometry. nih.gov These methods have achieved low detection limits, in the range of 0.01 to 0.33 ng/mL, and high recoveries, between 70% and 99%, from spiked groundwater and wastewater samples. nih.gov

The analysis of nitroaromatic compounds, the class to which this compound belongs, in industrial wastewater has been effectively carried out using techniques that can separate and quantify these substances even at low concentrations. nih.govmdpi.commdpi.com The combination of a robust sample preparation method, such as SPE, with a high-resolution separation technique like HPLC or CE, and a sensitive and selective detector like a mass spectrometer, provides the necessary analytical power for the environmental monitoring of this compound.

Historical Perspectives and Future Research Trajectories

Evolution of Research on Nitronaphthalene Sulfonic Acids

The study of nitronaphthalene sulfonic acids is intrinsically linked to the broader history of naphthalene (B1677914) chemistry, which began in the early 19th century. Naphthalene was first isolated from coal tar in the early 1820s, and its chemical formula was determined by Michael Faraday in 1826. The development of sulfonation and nitration techniques in the mid-to-late 19th century opened the door to the synthesis of a vast array of naphthalene derivatives, which became the backbone of the synthetic dye industry.

Early research was primarily driven by the need for new and vibrant dye precursors. The synthesis of 5-nitronaphthalene-1-sulfonic acid involves the sulfonation of naphthalene, followed by nitration. The control of reaction conditions to selectively obtain the desired isomer was a significant area of investigation. Historically, this process relied on the use of concentrated sulfuric acid and nitric acid, often under harsh conditions. Over the years, research has focused on improving the efficiency and selectivity of this process, as well as on finding more environmentally benign synthesis routes.

Landmark Discoveries and Influential Academic Contributions

A pivotal moment in the history of nitronaphthalene sulfonic acids was the discovery of their utility as intermediates for azo dyes. This class of dyes, characterized by the -N=N- group, became immensely popular for their vibrant colors and good fastness properties. The reduction of the nitro group in this compound to an amino group yields 5-amino-naphthalene-1-sulfonic acid (Laurent's acid), a crucial diazo component in the synthesis of many dyes.

While it is challenging to pinpoint every individual contribution, the collective work of chemists in the late 19th and early 20th centuries, particularly in Germany, laid the foundation for the industrial production of these compounds. The development of patents for the synthesis of nitronaphthalene sulfonic acids during this period highlights the intense commercial interest and the rapid pace of discovery. For instance, early patents described processes for the sulfonation of alpha-nitronaphthalene, indicating an alternative synthetic route being explored.

More recent academic contributions have focused on understanding the reaction mechanisms and kinetics of naphthalene sulfonation and nitration in greater detail. This has led to improved process control and the ability to selectively synthesize specific isomers.

Identification of Emerging Research Frontiers

While the traditional application of this compound in the dye industry remains significant, new research frontiers are emerging, driven by the unique chemical properties of this molecule.

One of the most promising areas is in the development of novel pharmaceuticals. The naphthalene sulfonic acid scaffold is present in several existing drugs, and researchers are exploring derivatives of this compound for various therapeutic applications. For example, studies have indicated that certain naphthalene sulfonic acid derivatives possess antimicrobial properties.

Another exciting frontier is in the field of functional materials. The ability to modify the nitro and sulfonic acid groups allows for the synthesis of a wide range of derivatives with tailored properties. These can be used as building blocks for polymers, sensors, and other advanced materials. The derivatization of the sulfonic acid group to a sulfonyl fluoride (B91410), for instance, opens up possibilities for its use in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for creating complex molecules.

Challenges and Opportunities for Sustainable Synthesis and Application

The traditional synthesis of this compound presents several environmental and safety challenges. The use of large quantities of concentrated sulfuric and nitric acids leads to the generation of significant acidic waste streams. Furthermore, the reactions can be highly exothermic and require careful temperature control to avoid runaway reactions and the formation of unwanted byproducts, including various isomers that can be difficult to separate. youtube.com

These challenges also present significant opportunities for innovation in sustainable chemistry. Key areas of research include:

Catalytic Systems: The development of solid acid catalysts to replace liquid sulfuric acid could dramatically reduce waste and simplify product purification.

Alternative Nitrating Agents: Research into milder and more selective nitrating agents is ongoing to improve the safety and efficiency of the nitration step.

Process Intensification: The use of microreactors and continuous flow processes can offer better temperature control, improved safety, and higher yields compared to traditional batch reactors.

Isomer Separation: Innovative separation techniques, such as selective crystallization or chromatography, are being explored to improve the purity of the final product and reduce waste from isomer separation.

Addressing these challenges through green chemistry principles will be crucial for the long-term viability and environmental acceptance of processes involving nitronaphthalene sulfonic acids.

Prospects for Novel Derivatizations and Functional Material Development

The future of this compound lies in the creative derivatization of its functional groups to produce novel materials with unique properties. The presence of both a nitro group, which can be reduced to a reactive amino group, and a sulfonic acid group, which can be converted to various other functionalities, makes it a versatile building block.

Table 1: Potential Derivatizations and Applications

| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Applications |

| Nitro Group | Reduction | Amino Group | Dye synthesis, Polymer building blocks, Pharmaceutical intermediates |

| Sulfonic Acid | Chlorination | Sulfonyl Chloride | Synthesis of sulfonamides, sulfonate esters, and sulfonyl fluorides |

| Sulfonic Acid | Esterification | Sulfonate Ester | Surfactants, Ion-exchange resins |

| Sulfonyl Chloride | Reaction with Amines | Sulfonamide | Pharmaceuticals, Herbicides |

| Sulfonyl Chloride | Fluorination | Sulfonyl Fluoride | Click chemistry (SuFEx), Chemical probes |

The development of new synthetic methodologies to achieve these transformations with high efficiency and selectivity is a key area of ongoing research. For example, the conversion of the sulfonic acid to a sulfonyl fluoride allows for its participation in "click chemistry," enabling the rapid and efficient construction of complex molecules for applications in drug discovery and materials science. The resulting sulfonamides and sulfonate esters also have potential uses as bioactive molecules and functional polymers.

Conclusion

Synthesis and Reactivity Summary

The synthesis of 5-nitronaphthalene-1-sulfonic acid is a well-established process involving the sulfonation of naphthalene (B1677914) at low temperatures to favor the 1-isomer, followed by a controlled nitration. The primary reactivity of this compound centers around the reduction of the nitro group to form 5-aminonaphthalene-1-sulfonic acid (Laurent's acid), a key dyestuff intermediate, and the substitution of the sulfonic acid group. vulcanchem.com

Outlook on Future Research and Applications

Future research is likely to focus on developing more environmentally friendly and efficient synthesis methods. This could involve exploring solid acid catalysts for the sulfonation step to minimize the use of corrosive sulfuric acid. Furthermore, investigations into novel applications of this compound and its derivatives in areas beyond traditional dye chemistry, such as in the development of new materials or pharmaceuticals, could be a promising avenue. For instance, derivatives are being explored for their potential biological activities.

Broader Impact on Naphthalene Chemistry and Industrial Processes

This compound and its chemistry have had a significant impact on the chemical industry. It serves as a cornerstone for the production of a vast array of azo dyes, which are widely used in the textile and printing industries. vulcanchem.com The study of its synthesis and reactions has also contributed to a deeper understanding of electrophilic aromatic substitution on naphthalene systems. The industrial processes developed for its production have also driven advancements in chemical engineering, particularly in handling corrosive reagents and controlling reaction conditions for selective synthesis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-nitronaphthalene-1-sulfonic acid, and how can side-product formation be minimized?

- Methodology : The synthesis involves sulfonation of naphthalene at low temperatures (~40–60°C) using concentrated sulfuric acid, followed by nitration with nitric acid. Key parameters include temperature control to avoid over-sulfonation and isomer formation (e.g., 8-sulfonic acid derivatives). Neutralization with magnesium carbonate helps isolate intermediates, while iron powder reduction and acidification yield the final product .

- Data Analysis : Monitor reaction progress via HPLC or TLC to detect intermediates like 5-nitro-1-naphthalenesulfonic acid. Adjust stoichiometry of nitric acid to naphthalene (1:1.2 molar ratio) to minimize dinitro byproducts.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Techniques : Use H/C NMR to confirm sulfonic acid and nitro group positions (e.g., characteristic shifts at δ 8.5–9.0 ppm for aromatic protons adjacent to electron-withdrawing groups). FT-IR can verify sulfonic acid (–SOH) stretching vibrations at 1030–1200 cm .

- Quantitative Analysis : Titration with NaOH (0.1 M) quantifies sulfonic acid content, while elemental analysis (C, H, N, S) confirms stoichiometry.

Advanced Research Questions

Q. What computational models explain the electronic effects of nitro and sulfonic acid groups on this compound’s reactivity?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution. The nitro group at position 5 induces strong electron withdrawal, polarizing the aromatic ring and enhancing electrophilic substitution at position 7. Compare with analogs like 1-nitronaphthalene-4-sulfonic acid to isolate substituent effects .

- Validation : Correlate computed Fukui indices with experimental reactivity in azo coupling reactions (e.g., higher electrophilicity at C8 in this compound) .

Q. How do competing isomerization pathways during synthesis impact yield, and what separation strategies are effective?

- Challenge : Nitration of naphthalenesulfonic acid produces positional isomers (e.g., 5-nitro vs. 8-nitro derivatives). These isomers exhibit similar solubility, complicating isolation.

- Resolution : Use selective crystallization with ethanol-water mixtures (70:30 v/v) to exploit subtle solubility differences. Alternatively, ion-exchange chromatography (Dowex 50WX4 resin) separates isomers based on sulfonic acid group acidity .

Q. What degradation mechanisms occur in this compound under elevated temperatures, and how can stability be improved?

- Mechanistic Insight : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with SOH group loss forming naphthoquinone intermediates. Nitro group reduction to amine under inert atmospheres further complicates degradation pathways.

- Mitigation : Stabilize via salt formation (e.g., sodium or magnesium salts) or encapsulate in silica matrices to reduce thermal stress .

Data Contradiction and Cross-Study Analysis

Q. How to reconcile discrepancies in reported solubility data for this compound across studies?

- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms), pH-dependent solubility (pKa ~0.5 for sulfonic acid), and measurement methods (e.g., gravimetric vs. spectrophotometric).

- Resolution : Standardize solubility testing in buffered aqueous solutions (pH 1–3) at 25°C. Cross-validate with Hansen solubility parameters to account for solvent polarity effects .

Q. Why do conflicting reports exist on the catalytic activity of this compound in azo dye synthesis?

- Analysis : Differences in nitro group orientation and steric hindrance influence coupling efficiency. For example, bulky substituents on diazonium salts may reduce accessibility to the C8 position.

- Experimental Design : Conduct kinetic studies (UV-Vis monitoring at 450–500 nm) comparing coupling rates with substituted benzenediazonium salts. Use X-ray crystallography to confirm regioselectivity .

Methodological Best Practices

Q. What in situ characterization techniques are suitable for monitoring sulfonation/nitration reactions?

- Tools : Raman spectroscopy tracks sulfonic acid formation (peak at 1040 cm), while inline pH probes detect nitric acid consumption. Synchrotron X-ray diffraction resolves transient crystalline intermediates .

Q. How to troubleshoot low yields in scaled-up syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.